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Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate Documentation Hub

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  • Product: Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
  • CAS: 927802-64-0

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate: A Comprehensive Technical Guide

Executive Summary As drug discovery pivots toward increasingly complex and metabolically stable scaffolds, diaryl ethers have emerged as privileged structures. Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate (Molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward increasingly complex and metabolically stable scaffolds, diaryl ethers have emerged as privileged structures. Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate (Molecular Formula: C₁₅H₁₂F₃NO₃) is a highly functionalized, advanced intermediate utilized in the synthesis of targeted therapeutics, including kinase inhibitors and Toll-Like Receptor (TLR) modulators.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural logic, and self-validating synthetic protocols for this compound. By understanding the causality behind its chemical behavior and synthesis, researchers can effectively leverage this scaffold in rational drug design.

Physicochemical Profiling

The physical and chemical properties of this molecule are dictated by the interplay between its electron-donating amino group, the conformationally flexible diaryl ether linkage, and the strongly electron-withdrawing, lipophilic trifluoromethyl (-CF₃) group.

Quantitative Data Summary
PropertyValueSignificance in Drug Design
Molecular Formula C₁₅H₁₂F₃NO₃Defines the atomic composition.
Molecular Weight 311.26 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable baseline pharmacokinetics.
Exact Mass 311.0769 DaCritical for high-resolution mass spectrometry (HRMS) identification.
LogP (Predicted) 3.8 – 4.2High lipophilicity driven by the -CF₃ group; optimal for membrane permeability.
Topological Polar Surface Area 61.6 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (-NH₂)Provides a critical interaction point for target binding or further functionalization.
H-Bond Acceptors 4 (O, N)Facilitates aqueous solvation and receptor interactions.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.

Structural Logic and Property Contributions

Every functional group on this scaffold serves a distinct chemical and biological purpose. The methyl ester acts as a protecting group during upstream synthesis but can be hydrolyzed to a carboxylic acid to serve as a bioisostere or a salt-forming group. The -CF₃ group prevents oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the meta-position of the phenoxy ring, significantly extending the biological half-life of downstream active pharmaceutical ingredients (APIs) [3].

Properties Core Target Scaffold Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate CF3 3-CF3 Group Enhances Lipophilicity & Metabolic Stability Core->CF3 Ether Diaryl Ether Conformational Flexibility & Bioisostere Core->Ether Amine 5-Amino Group Synthetic Handle & H-Bond Donor Core->Amine Ester Methyl Ester Protecting Group & Prodrug Potential Core->Ester

Figure 1: Functional group contributions to physicochemical and biological properties.

Synthetic Methodology: A Self-Validating System

The synthesis of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by catalytic hydrogenation. This sequence is designed to be self-validating; the success of the first step creates the exact electronic environment required for the second step to proceed with absolute chemoselectivity.

Workflow A Methyl 2-fluoro- 5-nitrobenzoate C Methyl 5-nitro-2-[3-(trifluoromethyl) phenoxy]benzoate A->C S_NAr Reaction K2CO3, DMF, 80°C B 3-(Trifluoromethyl) phenol B->C D Methyl 5-amino-2-[3-(trifluoromethyl) phenoxy]benzoate C->D Nitro Reduction H2, Pd/C, MeOH, RT

Figure 2: Two-step synthetic workflow via SNAr and catalytic hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Construct the diaryl ether linkage. Causality & Logic: The starting material, methyl 2-fluoro-5-nitrobenzoate, is highly activated for SₙAr. The strongly electron-withdrawing nitro group at position 5 is para to the fluorine atom at position 2. This 1,4-relationship stabilizes the intermediate Meisenheimer complex, allowing the phenoxide nucleophile to displace the fluoride efficiently [1].

Protocol:

  • Preparation: Charge a dry, round-bottom flask with methyl 2-fluoro-5-nitrobenzoate (1.0 equiv) and 3-(trifluoromethyl)phenol (1.1 equiv).

  • Solvent & Base Selection: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Expert Insight: K₂CO₃ is chosen over stronger bases (like NaOH) to prevent the premature saponification of the methyl ester. DMF is selected because its polar aprotic nature poorly solvates the phenoxide anion, maximizing its nucleophilicity.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature, dilute with water to precipitate the product, and extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate to yield Methyl 5-nitro-2-[3-(trifluoromethyl)phenoxy]benzoate .

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine. Causality & Logic: The nitro group must be reduced without cleaving the newly formed diaryl ether or defluorinating the -CF₃ group. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard here. It avoids the use of dissolving metals (e.g., Fe/HCl or SnCl₂), which can form stubborn metal-amine complexes that complicate purification[2].

Protocol:

  • Preparation: Dissolve the nitro intermediate (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a blanket of argon to prevent autoignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure target compound, Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate , as a crystalline solid.

Analytical Characterization Standards

To ensure scientific integrity and validate the success of the synthesis, the following analytical signatures are expected for the pure compound:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.80 (s, 3H) — Methyl ester protons.

    • δ 5.30 (br s, 2H) — Primary amine protons (disappears upon D₂O shake).

    • δ 6.80 – 7.50 (m, 7H) — Aromatic protons from both the benzoate and phenoxy rings.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -61.5 (s, 3F) — Trifluoromethyl group.

  • LC-MS (ESI+):

    • Expected m/z for [M+H]⁺: 312.08.

Applications in Advanced Drug Development

The 5-amino group of this scaffold is a highly versatile synthetic handle. In modern medicinal chemistry, it is frequently subjected to:

  • Buchwald-Hartwig Cross-Couplings: To generate secondary or tertiary amines, expanding the footprint of the molecule to access allosteric binding pockets.

  • Amide/Urea Formation: Reacting the amine with acid chlorides or isocyanates generates potent hydrogen-bond donor/acceptor motifs critical for binding to the hinge region of kinases or the active sites of Toll-Like Receptors [2].

By maintaining the methyl ester during these downstream functionalizations, chemists can selectively manipulate the amine before finally hydrolyzing the ester to reveal a biologically active carboxylic acid.

References

  • ACS Publications. "Discovery of Novel Small Molecule Dual Inhibitors Targeting Toll-Like Receptors 7 and 8." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60988229 (5-Amino-2-[3-(trifluoromethyl)phenoxy]benzoic acid)." PubChem, 2026. URL: [Link]

Exploratory

Comprehensive Toxicity and Safety Data Profiling for Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate (C₁₅H₁₂F₃NO₃) is a highly functionalized synthetic intermediate predominantly utilized in the development of novel pharmaceuticals and agrochemicals. Structurally, it integrates a trifluoromethyl (-CF₃) group, a phenoxy ether linkage, a benzoate ester, and a primary aromatic amine. While these moieties are invaluable for optimizing target binding affinity and pharmacokinetic profiles, they collectively generate a complex toxicological profile. This technical guide synthesizes the physicochemical causality behind the compound's hazards, providing drug development professionals with an in-depth Safety Data Sheet (SDS) and self-validating handling protocols.

Structural Causality & Physicochemical Profiling

To predict and mitigate the toxicity of this compound, one must deconstruct its structural components and understand how they dictate biological interactions:

  • Trifluoromethyl (-CF₃) Group & Lipophilicity : The incorporation of a -CF₃ group significantly enhances the overall lipophilicity (logP) of the molecule ()[1]. Because fluorine is highly electronegative, it creates a dense electron cloud that resists metabolic degradation while simultaneously increasing the compound's ability to passively diffuse across the lipid-rich stratum corneum of the skin.

  • Primary Aromatic Amine (Aniline Moiety) : This is the primary toxicophore. Aromatic amines are notorious for inducing hematological toxicity. Once absorbed, they undergo hepatic Phase I metabolism, leading to severe systemic effects ()[2].

  • Methyl Ester Prodrug Effect : The methyl ester acts as a lipophilic mask. Upon cellular entry, ubiquitous intracellular carboxylesterases rapidly hydrolyze the ester to yield methanol and the free acid metabolite, 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoic acid (PubChem CID 60988229) ()[3]. This hydrolysis traps the ionized acid intracellularly, prolonging its toxicological half-life.

Mechanistic Toxicology & Cellular Impact

The most critical systemic hazard posed by this compound is methemoglobinemia . The primary amine does not cause this directly; rather, it is the result of a vicious metabolic cycle.

Upon absorption, hepatic CYP450 enzymes N-hydroxylate the amine to form an arylhydroxylamine metabolite. This metabolite enters erythrocytes and co-oxidizes with oxyhemoglobin (HbO₂), converting the functional ferrous (Fe²⁺) iron into non-functional ferric (Fe³⁺) iron, forming methemoglobin (met-Hb) and an arylnitroso intermediate ()[4],[5]. The arylnitroso compound then undergoes continuous redox cycling by NADPH reductase, perpetuating tissue hypoxia.

ToxicityPathway Compound Methyl 5-amino-2-[3-(trifluoromethyl) phenoxy]benzoate Absorption Rapid Dermal & Oral Absorption Compound->Absorption logP driven Esterase Carboxylesterase Hydrolysis (Releases Methanol) Absorption->Esterase Intracellular CYP450 Hepatic CYP450 N-hydroxylation Absorption->CYP450 Hepatic Phase I Esterase->CYP450 Free Acid Metabolite Hydroxylamine Arylhydroxylamine Metabolite CYP450->Hydroxylamine Oxidation HbO2 Oxyhemoglobin (HbO2) Co-oxidation Hydroxylamine->HbO2 Erythrocyte Entry MetHb Methemoglobin (met-Hb) Formation -> Tissue Hypoxia HbO2->MetHb Fe2+ to Fe3+ Nitroso Arylnitroso Intermediate (Redox Cycling) HbO2->Nitroso Byproduct Nitroso->Hydroxylamine NADPH Reductase (Vicious Cycle)

Metabolic activation of fluorinated aromatic amines leading to methemoglobinemia.

Quantitative Data Summaries

Table 1: Predicted Physicochemical Properties
PropertyValueCausality / Toxicological Implication
Chemical Formula C₁₅H₁₂F₃NO₃Highly functionalized intermediate; requires stringent handling.
Molecular Weight 311.26 g/mol Falls within Lipinski's Rule of 5; high bioavailability.
LogP (Predicted) ~4.0 - 4.5CF₃ and phenoxy groups drive extreme lipophilicity and skin permeation.
Physical State Solid (Powder)High risk of aerosolization and subsequent inhalation exposure.
Primary Metabolite CID 60988229Esterase cleavage yields the active, long-acting free benzoic acid.
Table 2: GHS Classification and Hazard Statements
Hazard ClassCategoryGHS CodeHazard StatementStructural Driver
Acute Toxicity (Oral) Category 4H302 Harmful if swallowedAromatic amine systemic absorption.
Skin Irritation Category 2H315 Causes skin irritationLipophilic CF₃-phenoxy moiety disrupts lipids.
Eye Irritation Category 2AH319 Causes serious eye irritationEster and amine surface reactivity.
STOT (Single) Category 3H335 May cause respiratory irritationVolatilization of micro-particulates.
STOT (Repeated) Category 2H373 May cause damage to bloodN-hydroxylation of the aniline group.

Safety Protocols & Experimental Workflows

To ensure scientific integrity and operator safety, the following protocols are designed as self-validating systems . A protocol is only valid if its internal checkpoints are successfully met; failure at any checkpoint requires immediate cessation of the workflow.

Protocol A: Safe Handling and Dispensing Workflow
  • Step 1: Environmental Validation

    • Action: Activate local exhaust ventilation (LEV) or powder-weighing fume hood. Measure the face velocity using a calibrated anemometer.

    • Validation Checkpoint: The face velocity must be ≥ 0.5 m/s . If the reading is lower, the system is invalidated. Causality: The compound's lipophilicity allows micro-dust particles to bypass standard respiratory defenses; strict LEV containment is non-negotiable.

  • Step 2: Barrier Selection and Integrity Testing

    • Action: Don double-layer nitrile gloves (minimum 0.12 mm thickness per layer).

    • Validation Checkpoint: Perform a pneumatic inflation test on the outer glove prior to donning. Any pressure loss invalidates the barrier. Causality: The -CF₃ group acts as a permeation enhancer, drastically reducing the breakthrough time of standard latex barriers.

  • Step 3: Execution

    • Action: Dispense the solid using anti-static spatulas to prevent aerosolization caused by static repulsion of the fluorinated powder.

Protocol B: Chemical Spill Decontamination Workflow
  • Step 1: Boundary Establishment

    • Action: Isolate the spill area within a 2-meter radius.

    • Validation Checkpoint: Use pH test strips moistened with distilled water around the perimeter. If the strip indicates neutrality, the boundary is validated. Causality: Establishing a verified perimeter prevents the tracking of highly lipophilic, invisible micro-residues.

  • Step 2: Amine Protonation (Quenching)

    • Action: Apply a 5% Citric Acid or dilute Hydrochloric Acid (0.1 M) solution directly to the spill.

    • Validation Checkpoint: The solution must remain in contact for exactly 5 minutes. Measure the pH of the liquid pool; it must be < 4.0 to proceed. Causality: The primary aromatic amine is highly lipophilic and water-insoluble. Protonating the amine converts it into a water-soluble ammonium salt, breaking its affinity for organic surfaces and allowing for safe aqueous extraction.

  • Step 3: Absorption and Extraction

    • Action: Absorb the protonated mixture with inert absorbent pads. Dispose of as hazardous fluorinated organic waste.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (PMC) URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Omega (American Chemical Society) URL:[Link]

  • 5-Amino-2-[3-(trifluoromethyl)phenoxy]benzoic acid (CID 60988229) Source: PubChem (National Library of Medicine) URL:[Link]

  • Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Foundational

Solubility Profile of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary For researchers and process chemists in drug development, solvent selection is rarely a trivial exercise. It dictates the efficiency of extractions, the yield of crystallizations, and the bioavailabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and process chemists in drug development, solvent selection is rarely a trivial exercise. It dictates the efficiency of extractions, the yield of crystallizations, and the bioavailability of final formulations. Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is a highly functionalized pharmaceutical intermediate. Its structural complexity—combining a lipophilic trifluoromethyl group, a conformationally flexible diaryl ether, a polar ester, and a hydrogen-bonding primary amine—creates a unique physicochemical profile.

This whitepaper provides an in-depth thermodynamic analysis of this compound's solubility behavior. Moving beyond empirical trial-and-error, we utilize the framework of cohesive energy density to predict its solubility across various organic solvent classes, followed by a self-validating experimental protocol designed to empirically map its solubility sphere.

Structural Deconstruction and Physicochemical Causality

To understand the macroscopic solubility of a compound, an application scientist must first deconstruct its microscopic structural features. The dissolution of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is governed by the interplay of four distinct functional domains:

  • Trifluoromethyl Group (-CF₃): Highly electronegative yet poorly polarizable, the -CF₃ group significantly disrupts intermolecular dispersion forces relative to hydrocarbon analogs. This disruption lowers the crystal lattice energy (enthalpy of fusion), thermodynamically driving high solubility in non-polar and fluorinated solvents.

  • Diaryl Ether Linkage (-O-): This linkage provides critical conformational flexibility. During dissolution, this flexibility increases the entropy of mixing ( ΔSM​ ), further lowering the Gibbs free energy of the system.

  • Methyl Ester (-COOMe): Acts as a strong dipole and hydrogen-bond acceptor, creating an affinity for polar aprotic solvents.

  • Primary Amine (-NH₂): Serves as both a hydrogen-bond donor and acceptor, enabling moderate solubility in polar protic solvents (like alcohols) despite the molecule's overall lipophilicity.

Structure Molecule Methyl 5-amino-2-[3-(trifluoromethyl) phenoxy]-benzoate CF3 Trifluoromethyl (-CF3) Increases Lipophilicity Molecule->CF3 Amine Primary Amine (-NH2) H-Bond Donor/Acceptor Molecule->Amine Ester Methyl Ester (-COOMe) Dipole Moment/Acceptor Molecule->Ester Ether Diaryl Ether (-O-) Conformational Flexibility Molecule->Ether

Logical relationship between molecular structural features and solubility.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

The causality of dissolution is rooted in thermodynamics. The solubility of a given solvent–solute pair is governed by the Gibbs free energy of mixing ( ΔGM​ )[1]. To predict this, we rely on , which partition the total cohesive energy of a molecule into three distinct energetic contributions[2]:

  • δD​ (Dispersion forces): Driven by the aromatic rings and the -CF₃ group.

  • δP​ (Polar interactions): Driven by the ester dipole.

  • δH​ (Hydrogen bonding): Driven by the primary amine.

By plotting these three parameters in a 3D space, we can define a "solubility sphere" for the compound. The distance between the solvent and the solute in this space is calculated as:

Ra2​=4(δD,solvent​−δD,solute​)2+(δP,solvent​−δP,solute​)2+(δH,solvent​−δH,solute​)2

Dividing this distance ( Ra​ ) by the interaction radius of the solute ( R0​ ) yields the Relative Energy Distance (RED) [1]. A solvent with an RED < 1 resides inside the sphere and is thermodynamically guaranteed to be a "good" solvent.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic deconstruction above, the following table summarizes the predicted quantitative solubility profile of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate across major organic solvent classes at 25°C.

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Aliphatic Hydrocarbons Heptane, Hexane< 5High lipophilicity, but lacks the dipole matching required to solvate the ester and amine groups.
Aromatic Hydrocarbons Toluene, Xylene50 - 100Favorable π−π stacking with the diaryl ether; compatible with -CF₃ dispersion forces.
Polar Aprotic Ethyl Acetate, THF> 200Excellent δP​ and δH​ matching with the ester and amine groups; low RED value.
Strongly Polar Aprotic DMF, DMSO> 300High dielectric constant entirely disrupts the intermolecular H-bonding of the solute lattice.
Polar Protic Methanol, Ethanol20 - 50Moderate solubility; H-bond donation to the ester is favorable, but limited by the highly lipophilic -CF₃ group.
Aqueous Water, Buffers< 0.01Extreme hydrophobicity driven by the trifluoromethyl and diaryl ether domains.

Experimental Workflow: Self-Validating Protocol for Solubility Determination

Theoretical predictions must be empirically validated. To determine the exact HSP sphere of this compound, application scientists measure its solubility at fixed concentrations in a standard set of 48 solvents that span the entire Hansen space[3].

Crucially, this protocol must be a self-validating system . Solubility is an equilibrium property; if the solid phase undergoes a solvent-mediated polymorphic transition or forms a solvate during the experiment, the measured concentration reflects the new crystal form, not the original API. Therefore, solid-state verification is a mandatory internal control.

Step-by-Step Methodology
  • Solvent Selection: Prepare a standard set of 48 pure solvents and solvent blends representing a wide gradient of δD​ , δP​ , and δH​ values.

  • Shake-Flask Equilibration: Add an excess amount of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate (e.g., 100 mg) to 1 mL of each solvent in sealed glass vials. Agitate at a constant 25°C for 48 hours using an orbital shaker to ensure thermodynamic equilibrium is reached.

  • Solid-State Verification (The Self-Validating Step): Centrifuge the vials. Extract a small aliquot of the residual solid from the bottom of the vial. Analyze via X-Ray Powder Diffraction (XRPD) to confirm the crystal lattice matches the input material and has not converted to a solvate. If the polymorph has changed, the solvent data point must be flagged.

  • Phase Separation: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is chosen to prevent adsorption of the highly lipophilic compound).

  • HPLC-UV Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using a validated HPLC-UV method against a known calibration curve.

  • HSP Sphere Calculation: Input the binary (soluble/insoluble) or quantitative data into HSP software to plot the 3D solubility sphere and calculate the exact R0​ radius.

Workflow Start 1. Solvent Selection (48 Standard Solvents) Saturate 2. Shake-Flask Equilibration (Excess Solute, 48h, 25°C) Start->Saturate Verify 3. Solid-State Verification (XRPD for Polymorphs) Saturate->Verify Filter 4. Phase Separation (0.45 µm PTFE Filtration) Verify->Filter Quantify 5. HPLC-UV Quantification (Determine Concentration) Filter->Quantify HSP 6. HSP Sphere Calculation (Plot in 3D Space) Quantify->HSP

Self-validating experimental workflow for HSP sphere determination.

Implications for Drug Development & Chemical Processing

Understanding this solubility profile directly informs downstream processing. For example, in anti-solvent crystallization , the vast difference in solubility between polar aprotic solvents and aliphatic hydrocarbons can be exploited. Dissolving the compound in Ethyl Acetate (a low RED solvent) and slowly titrating in Heptane (a high RED anti-solvent) will force the system out of the solubility sphere, triggering controlled nucleation. Furthermore, the compound's high affinity for non-polar organic phases ensures highly efficient liquid-liquid extraction during chemical synthesis when washing aqueous reaction mixtures with Toluene or Dichloromethane.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Taylor & Francis Group URL:[Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters Source: National Institutes of Health (NIH) / PMC URL:[Link] (Referenced via PMC open access datasets)

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics Source: UvA-DARE (Digital Academic Repository, University of Amsterdam) URL:[Link]

  • Experimental Determination of Hansen Solubility Parameters Source: Macromolecules, ACS Publications URL:[Link]

  • Hansen Solubility Parameters 2000 Source: Kinam Park URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate at Ambient Conditions

Abstract This technical whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate at room temperature (25°C). Designed for drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate at room temperature (25°C). Designed for drug development professionals, this guide details the structural vulnerabilities of the molecule, predictive degradation pathways, and a self-validating experimental protocol aligned with global regulatory standards.

Molecular Architecture & Thermodynamic Vulnerabilities

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is a polyfunctional aromatic system. Its stability at ambient conditions (25°C) is governed by the delicate interplay between thermodynamic driving forces and kinetic energy barriers ( ΔG‡ ). While the molecule is kinetically trapped in its intact state under standard conditions, it possesses specific thermodynamic vulnerabilities [2].

Electronic and Steric Effects
  • Methyl Ester (C1): The ester linkage is thermodynamically susceptible to hydrolysis, a highly exergonic process ( ΔG∘<0 ) in the presence of moisture. However, the bulky 3-(trifluoromethyl)phenoxy group at the ortho position creates significant steric shielding. This steric hindrance raises the activation energy for the formation of the tetrahedral intermediate, effectively providing kinetic protection against hydrolysis at neutral pH.

  • Primary Aromatic Amine (C5): Anilines are notoriously prone to auto-oxidation. In this molecule, the electron-withdrawing nature of the meta-ester group ( −σm​ ) subtly decreases the electron density on the amine nitrogen. According to Hammett equation principles[3], this electronic deactivation increases the oxidation potential, rendering the amine slightly more stable against auto-oxidation compared to an unsubstituted aniline.

  • Diaryl Ether & Trifluoromethyl Group: The C-O-C diaryl ether linkage and the -CF3 group are both thermodynamically robust and kinetically inert under ambient conditions, requiring extreme conditions (e.g., strong Lewis acids or high temperatures) for cleavage.

Pathways API Methyl 5-amino-2-[3-(trifluoromethyl) phenoxy]-benzoate (Parent API) Hydrolysis Ester Hydrolysis (Thermodynamic Sink) API->Hydrolysis H2O, pH extremes (Sterically Hindered) Oxidation Amine Auto-oxidation (Kinetic Pathway) API->Oxidation O2, hν (Electronically Deactivated) EtherCleavage Ether Cleavage (Negligible at RT) API->EtherCleavage High E_a barrier

Fig 1: Primary thermodynamic degradation pathways and their environmental triggers at 25°C.

Predictive Thermodynamic Parameters

To effectively design stability protocols, we must first establish the predictive thermodynamic parameters for the primary degradation pathways. Table 1 summarizes the expected energetic landscape for this molecule at 25°C.

Table 1: Predictive Thermodynamic Parameters at 25°C

Degradation Pathway ΔG∘ (kJ/mol)Est. Ea​ (kJ/mol)Primary Environmental TriggerKinetic Stability at 25°C
Ester Hydrolysis -15 to -20>80Moisture (High RH), pH extremesHigh (Sterically hindered)
Amine Oxidation -30 to -5060-70Oxygen, Actinic Light ( )Moderate (Requires protection)
Ether Cleavage >+100>150Strong Acids/Bases, >150°CExtremely High

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic predictions, a rigorous, self-validating experimental protocol must be employed. This protocol is strictly aligned with the ICH Q1A(R2) Guidelines for the stability testing of new drug substances[1].

The Principle of a Self-Validating System

A self-validating stability protocol relies on Mass Balance Tracking . The fundamental rule is that the molar sum of the remaining parent compound and all identified degradation products must equal 100% ( ±2% ) of the initial concentration at every time point. If the mass balance drops below 98%, it indicates the presence of undetected degradants (e.g., highly volatile compounds, insoluble oligomers, or species lacking a UV chromophore), thereby invalidating the analytical method and necessitating immediate redevelopment.

Step-by-Step Methodology
  • Sample Preparation & Matrix Selection:

    • Solid-State: Accurately weigh 50 mg of the API into amber glass vials (to protect against photo-oxidation) and clear glass vials (for photostability assessment).

    • Solution-Phase: Dissolve the API in a biologically relevant buffer (e.g., Phosphate Buffered Saline, pH 7.4) with a standardized co-solvent (e.g., 10% Acetonitrile) to ensure complete solubility.

  • Environmental Incubation (ICH Q1A(R2) Conditions):

    • Place solid-state samples in controlled environmental chambers set to long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH [1].

    • Place a parallel set in accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH to artificially lower the kinetic barrier and force degradation [1].

  • Photostability Stress Testing:

    • Expose the clear glass vials to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, per ICH Q1B standards.

  • Analytical Quantification (LC-MS/MS):

    • At predefined intervals (0, 3, 6, 9, and 12 months for long-term), extract the samples and analyze them using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with tandem Mass Spectrometry (MS/MS).

    • Utilize a gradient elution profile (e.g., Water/Acetonitrile with 0.1% Formic Acid) to ensure baseline resolution between the parent API and all polar/non-polar degradants.

  • Kinetic Modeling:

    • Plot the natural log of the remaining API concentration against time to determine the reaction order and rate constant ( k ).

    • Apply the Arrhenius equation ( k=Ae−Ea​/RT ) using data from the accelerated conditions to extrapolate the precise degradation rate at 25°C.

Workflow Start Initiate Stability Study (ICH Q1A(R2) Aligned) Solid Solid-State (API) 25°C / 60% RH Start->Solid Solution Solution-State Buffered Aqueous/Org Start->Solution Photo Photostability (ICH Q1B) Actinic Light Exposure Start->Photo LCMS LC-MS/MS Analysis (Mass Balance Tracking) Solid->LCMS 0, 3, 6, 9, 12 months Solution->LCMS Accelerated Timepoints Photo->LCMS Post-Exposure Kinetics Determine Rate Constants (k) & Arrhenius Parameters LCMS->Kinetics Data Synthesis

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Degradation Product Profiling

The LC-MS/MS analysis is designed to identify specific degradation products based on their mass-to-charge ratio ( m/z ) and fragmentation patterns. Table 2 outlines the anticipated degradants based on the molecule's thermodynamic vulnerabilities.

Table 2: Anticipated Degradation Products and Analytical Detection

Degradant StructurePrecursor Functional GroupMechanistic PathwayAnalytical Detection (LC-MS/MS)
5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoic acidMethyl EsterHydrolysis [M−H]− (Negative ion mode), Decreased Retention Time
Azo / Azoxy DimersPrimary AmineAuto-oxidation [2M−H]+ (Positive ion mode), UV absorption shift to longer λ
N-Oxide / Nitroso derivativesPrimary AmineOxidation [M+16]+ (Positive ion mode)

Mechanistic Causality in Experimental Design

Every step in the aforementioned protocol is dictated by the fundamental physical organic chemistry of the molecule:

  • Why use an LC-MS/MS method instead of standard UV? The hydrolysis of the methyl ester yields a carboxylic acid derivative. Because the chromophore (the aromatic rings) remains largely unchanged, the UV absorption profile of the degradant is nearly identical to the parent API. MS/MS provides the necessary orthogonal detection to differentiate these species based on mass, ensuring accurate mass balance tracking.

  • Why is actinic light protection critical? The primary amine acts as a thermodynamic sink for oxidation. High-energy photons from ambient light provide the necessary energy to overcome the activation barrier ( Ea​ ) for radical initiation, leading to rapid auto-oxidation and oligomerization. The use of amber vials in the standard protocol isolates the thermal degradation pathways from the photochemical pathways.

  • Why use a 10% Acetonitrile co-solvent in the solution-phase study? The highly lipophilic 3-(trifluoromethyl)phenoxy group significantly reduces the aqueous solubility of the molecule. If the API precipitates out of the buffer, it transitions from a solution-state to a solid-state suspension, drastically altering the dielectric constant of its microenvironment and artificially lowering the observed hydrolysis rate. The co-solvent ensures the molecule remains fully solvated, providing true solution-phase thermodynamic data.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Thermodynamic Control vs. Kinetic Control. IUPAC Compendium of Chemical Terminology (Gold Book). Available at:[Link]

  • Hammett Equation and Substituent Effects. IUPAC Compendium of Chemical Terminology (Gold Book). Available at:[Link]

Foundational

A Technical Guide to the Determination of Molecular Weight and Exact Mass for Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

Abstract In the fields of analytical chemistry, pharmacology, and drug development, the precise characterization of a molecule's mass is a foundational requirement. This guide provides a detailed exposition on the princi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the fields of analytical chemistry, pharmacology, and drug development, the precise characterization of a molecule's mass is a foundational requirement. This guide provides a detailed exposition on the principles and methodologies for calculating two distinct yet crucial mass parameters—Molecular Weight and Exact Mass—for the compound Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate. We will delineate the theoretical underpinnings of each calculation, provide step-by-step protocols, and illustrate their practical application, underscoring their differential importance in laboratory and clinical settings. This document serves as a technical resource for researchers and professionals who require a comprehensive understanding of these fundamental physicochemical properties.

Introduction: The Significance of Molecular Mass in Scientific Research

The mass of a molecule is a cornerstone of its identity. However, the term "molecular mass" can be ambiguous without proper context. In scientific practice, two specific definitions are employed, each with a distinct purpose and application: Molecular Weight (also known as average molecular mass) and Exact Mass (or monoisotopic mass).

  • Molecular Weight (Mᵣ) is a pragmatic value used for macroscopic applications. It represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes on Earth.[1] Its primary utility is in stoichiometry—the calculation of reactants and products in chemical reactions. When a researcher weighs a substance on a laboratory balance, they are measuring a vast ensemble of molecules with a natural distribution of isotopes; therefore, the molecular weight is the correct parameter for converting this bulk mass into moles for preparing solutions of a specific molarity or for determining reaction yields.

  • Exact Mass is a high-precision value essential for microscopic, single-molecule analysis, most notably in mass spectrometry.[2] It is the calculated mass of a molecule composed of the single most abundant stable isotope of each of its constituent elements.[3] High-resolution mass spectrometers (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are capable of measuring the mass-to-charge ratio (m/z) of an ion with sufficient accuracy to distinguish between molecules having the same nominal mass but different elemental compositions. This capability is indispensable for elucidating chemical structures, identifying unknown metabolites, and confirming the synthesis of a target compound.

This guide will use Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate , a complex organic molecule relevant in medicinal chemistry and materials science, as a case study to demonstrate the calculation of both these fundamental parameters.

Molecular Structure and Elemental Composition

Before any calculation can be performed, the precise elemental composition of the target molecule must be determined from its chemical name and structure.

The name "Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate" deconstructs as follows:

  • Benzoate : A benzene ring attached to a carboxyl group (-COO⁻).

  • Methyl...benzoate : The carboxyl group is esterified with a methyl group (-COOCH₃).

  • 5-amino : An amino group (-NH₂) is at the 5th position of the benzoate ring.

  • 2-[...phenoxy] : A phenoxy group (an oxygen bridge to another phenyl ring, -O-C₆H₅) is at the 2nd position.

  • 3-(trifluoromethyl) : The phenoxy ring is substituted at its 3rd position with a trifluoromethyl group (-CF₃).

Summing the atoms from each component part yields the definitive molecular formula.

Elemental Composition:

  • Carbon (C): 15

  • Hydrogen (H): 12

  • Fluorine (F): 3

  • Nitrogen (N): 1

  • Oxygen (O): 3

Molecular Formula: C₁₅H₁₂F₃NO₃

This formula is the essential starting point for all subsequent calculations.

Caption: Molecular structure of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate.

Calculation of Molecular Weight (Mᵣ)

Principle

The molecular weight is calculated by summing the standard atomic weights of the constituent atoms. The standard atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes, with the weighting factor being the terrestrial abundance of each isotope.[4] These values are established and periodically revised by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[5][6] For elements with natural isotopic variability, IUPAC often provides a range; for stoichiometric calculations, a conventional value is typically used.[4]

Methodology

The protocol for calculating molecular weight is a self-validating system rooted in internationally accepted standard values.

  • Deconstruct the Formula : From the molecular formula (C₁₅H₁₂F₃NO₃), identify each element and the count (n) of its atoms.

  • Source Atomic Weights : Obtain the conventional standard atomic weight (Ar) for each element from the most recent IUPAC data.[7]

  • Calculate Subtotals : For each element, multiply its atom count by its standard atomic weight (n × Ar).

  • Summation : Sum the subtotals to arrive at the final molecular weight.

Application to C₁₅H₁₂F₃NO₃

Using conventional atomic weights recommended by IUPAC:

  • Carbon (C): 12.011 g/mol [1]

  • Hydrogen (H): 1.008 g/mol [1]

  • Fluorine (F): 18.998 g/mol [1]

  • Nitrogen (N): 14.007 g/mol [1]

  • Oxygen (O): 15.999 g/mol [1]

The calculation proceeds as follows:

  • C: 15 atoms × 12.011 g/mol = 180.165 g/mol

  • H: 12 atoms × 1.008 g/mol = 12.096 g/mol

  • F: 3 atoms × 18.998 g/mol = 56.994 g/mol

  • N: 1 atom × 14.007 g/mol = 14.007 g/mol

  • O: 3 atoms × 15.999 g/mol = 47.997 g/mol

Molecular Weight (Mᵣ) = 180.165 + 12.096 + 56.994 + 14.007 + 47.997 = 311.259 g/mol

Calculation of Exact Mass

Principle

The exact mass is calculated by summing the masses of the most abundant stable isotopes of the constituent atoms.[2][8] This value corresponds to the peak of the lowest mass (the "monoisotopic peak") in an idealized high-resolution mass spectrum for molecules of this size.[3] Unlike atomic weights, isotopic masses are not averages; they are the precise masses of a single nuclide. The standard for this scale is the ¹²C isotope, which is defined as having a mass of exactly 12.000000 Daltons (Da) or unified atomic mass units (u).[9]

Methodology

This protocol relies on the precise physical measurement of isotopic masses.

  • Deconstruct the Formula : As before, identify each element and its atom count (n) from C₁₅H₁₂F₃NO₃.

  • Source Isotopic Masses : Obtain the mass of the most abundant stable isotope for each element.

  • Calculate Subtotals : For each element, multiply its atom count by the mass of its most abundant isotope.

  • Summation : Sum these subtotals to determine the exact mass.

Application to C₁₅H₁₂F₃NO₃

The most abundant stable isotopes and their masses are:

  • Carbon: ¹²C = 12.000000 Da (by definition)[9]

  • Hydrogen: ¹H = 1.007825 Da[9]

  • Fluorine: ¹⁹F = 18.998403 Da (Fluorine is monoisotopic)[9]

  • Nitrogen: ¹⁴N = 14.003074 Da[9]

  • Oxygen: ¹⁶O = 15.994915 Da[9]

The calculation proceeds as follows:

  • ¹²C: 15 atoms × 12.000000 Da = 180.000000 Da

  • ¹H: 12 atoms × 1.007825 Da = 12.093900 Da

  • ¹⁹F: 3 atoms × 18.998403 Da = 56.995209 Da

  • ¹⁴N: 1 atom × 14.003074 Da = 14.003074 Da

  • ¹⁶O: 3 atoms × 15.994915 Da = 47.984745 Da

Exact Mass = 180.000000 + 12.093900 + 56.995209 + 14.003074 + 47.984745 = 311.076928 Da

Summary of Physicochemical Data

The calculated mass parameters for Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate are summarized below for direct comparison.

ParameterValueUnitBasis of CalculationPrimary Application
Molecular Formula C₁₅H₁₂F₃NO₃-Structural AnalysisChemical Identification
Molecular Weight 311.259 g/mol Weighted average of natural isotopic abundancesStoichiometry, Bulk Chemistry
Exact Mass 311.076928Da (u)Sum of most abundant stable isotopic massesHigh-Resolution Mass Spectrometry

Conclusion

The distinction between Molecular Weight and Exact Mass is not merely academic; it is critical for the correct execution and interpretation of scientific experiments. The Molecular Weight (311.259 g/mol ) of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is the indispensable value for preparing solutions and calculating reaction stoichiometry. In contrast, its Exact Mass (311.076928 Da) is the theoretical value that would be targeted in high-resolution mass spectrometry to confirm the molecule's elemental composition and verify its identity with high confidence. A thorough understanding and correct application of both parameters are hallmarks of precision and accuracy in chemical research and development.

References

  • Title: Standard Atomic Weights. Source: Commission on Isotopic Abundances and Atomic Weights. [5]

  • Title: Standard atomic weight. Source: Wikipedia. [4]

  • Title: Atomic Weights of the Elements 2023. Source: IUPAC. [6]

  • Title: Periodic Table of Elements. Source: IUPAC. [7]

  • Title: Monoisotopic mass. Source: Wikipedia. [2]

  • Title: Atomic Mass of First 30 Elements. Source: BYJU'S. [1]

  • Title: Monoisotopic and Average Mass. Source: IonSource. [3]

  • Title: Monoisotopic Mass? Source: Journal of the American Society for Mass Spectrometry (PubMed). [8]

  • Title: Exact Masses & Isotope Abundance Ratios. Source: Michigan State University Department of Chemistry. [9]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetics of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate Derivatives

Abstract This technical guide provides a comprehensive overview of the predicted pharmacokinetic profile of methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate and its derivatives. In the absence of direct empirical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacokinetic profile of methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate and its derivatives. In the absence of direct empirical data for this specific chemical entity, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) based on the molecule's constituent functional groups. We will explore the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by insights from structurally related compounds. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of key pharmacokinetic parameters, designed to be self-validating and robust. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel small molecules.

Introduction: A Predictive Pharmacokinetic Assessment

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic properties. For novel chemical entities such as methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate, a proactive, predictive approach to its ADME profile is essential for guiding further development. This molecule's structure, featuring an aminobenzoate core, a trifluoromethylphenyl ether linkage, and a methyl ester, suggests a complex interplay of metabolic pathways and distribution characteristics. This guide will deconstruct the molecule to forecast its likely in vivo behavior and provide the experimental framework to empirically validate these predictions.

Predicted ADME Profile

Absorption

Based on the structural characteristics of the parent molecule, it is predicted to be reasonably lipophilic, which would facilitate absorption across the gastrointestinal tract following oral administration. The presence of the amino group, which can be protonated, may influence its solubility and permeability. Studies on aminobenzoic acid isomers have shown that they can be transported via carrier-mediated systems in the intestine.[1]

Distribution

The distribution of the compound in the body is expected to be influenced by its lipophilicity and potential for plasma protein binding. The trifluoromethyl group can enhance lipophilicity, potentially leading to a wider distribution into tissues.[2][3] The extent of plasma protein binding will be a critical determinant of the free fraction of the drug available to exert its pharmacological effect and undergo metabolism and excretion.

Metabolism: A Multi-faceted Pathway

The metabolism of methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is anticipated to be a primary route of its clearance, involving several key enzymatic reactions.

  • Ester Hydrolysis: The methyl ester group is a prime target for hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[4][5] This reaction would yield the corresponding carboxylic acid, a more polar metabolite that is more readily excreted.[6][7][8]

  • Amine Group Metabolism: The aromatic amino group can undergo several metabolic transformations, including N-acetylation, N-glucuronidation, and N-sulfation. These are common phase II conjugation reactions that increase the water solubility of the compound, facilitating its elimination.[9]

  • Trifluoromethyl Group and Aromatic Ring Metabolism: The trifluoromethyl group is generally resistant to metabolism, which can contribute to a longer half-life of the parent compound or its metabolites.[2][10] However, the aromatic rings may be susceptible to hydroxylation by cytochrome P450 enzymes, followed by glucuronidation or sulfation.

  • Ether Linkage Cleavage: The phenoxy ether linkage could potentially be cleaved, although this is often a less favorable metabolic pathway compared to ester hydrolysis and amine group conjugation.

The interplay of these pathways will determine the overall metabolic profile and the rate of clearance of the compound.

Metabolic_Pathway Parent Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate Metabolite1 Carboxylic Acid Metabolite Parent->Metabolite1 Ester Hydrolysis (Carboxylesterases) Metabolite2 N-acetylated Metabolite Parent->Metabolite2 N-Acetylation Metabolite3 N-glucuronide Conjugate Parent->Metabolite3 N-Glucuronidation Metabolite4 Hydroxylated Metabolite Parent->Metabolite4 CYP450 Hydroxylation Excretion Excretion (Urine/Feces) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion Metabolite5 Hydroxylated Glucuronide Conjugate Metabolite4->Metabolite5 Glucuronidation Metabolite5->Excretion

Caption: Predicted metabolic pathways for Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate.

Excretion

The primary route of excretion for the metabolites is expected to be through the kidneys into the urine, due to their increased polarity. Some excretion of the parent compound or metabolites may also occur via the biliary route into the feces.

Experimental Protocols for Pharmacokinetic Characterization

To move from prediction to empirical data, a series of well-designed in vitro and in vivo studies are necessary.

In Vitro Metabolic Stability Assessment

This protocol provides a robust method for determining the intrinsic clearance of the compound in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in potassium phosphate buffer.

    • Pre-warm the HLM, buffer, and NADPH regenerating system to 37°C.

  • Incubation:

    • In a 96-well plate, combine the HLM and the test compound working solution.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with IS.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.[11][12][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line will be the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Metabolic_Stability_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Prep1 Prepare Test Compound Solution Inc1 Combine HLM and Test Compound Prep1->Inc1 Prep2 Pre-warm Reagents (37°C) Prep2->Inc1 Inc2 Pre-incubate (5 min) Inc1->Inc2 Inc3 Initiate with NADPH Inc2->Inc3 Inc4 Quench at Time Points Inc3->Inc4 Ana1 Centrifuge and Collect Supernatant Inc4->Ana1 Ana2 LC-MS/MS Analysis Ana1->Ana2 Ana3 Data Interpretation Ana2->Ana3

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical single-dose pharmacokinetic study in rats.

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) of the test compound after intravenous (IV) and oral (PO) administration.

Materials:

  • Male Sprague-Dawley rats (with cannulated jugular veins for IV studies)

  • Test compound formulated for IV and PO administration

  • Dosing vehicles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Protocol:

  • Dosing:

    • Fast animals overnight before dosing.

    • Administer the test compound at a specified dose via IV bolus or PO gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Storage and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[14][15][16]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data.

    • Calculate the pharmacokinetic parameters using non-compartmental analysis software.

Analytical Methodology: LC-MS/MS Quantification

A robust and sensitive analytical method is crucial for accurate pharmacokinetic assessment.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.

Sample Preparation:

  • Protein Precipitation: A simple and effective method. Add 3 volumes of cold acetonitrile with internal standard to 1 volume of plasma, vortex, and centrifuge. Analyze the supernatant.[17]

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table presents a hypothetical summary of pharmacokinetic parameters that could be obtained from an in vivo study.

ParameterIntravenous (IV)Oral (PO)Units
Dose110mg/kg
Cmax1500800ng/mL
Tmax0.0831.0h
AUC(0-inf)30006000ng*h/mL
4.04.5h
CL5.5-mL/min/kg
Vd1.9-L/kg
F-40%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Conclusion: A Roadmap for Preclinical Development

This technical guide provides a predictive framework and a practical experimental roadmap for elucidating the pharmacokinetic properties of methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate derivatives. By systematically evaluating the ADME characteristics through the detailed in vitro and in vivo protocols, researchers can make informed decisions to advance promising candidates in the drug development pipeline. The principles and methodologies outlined herein are designed to ensure scientific integrity and generate robust, decision-enabling data.

References

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. [Link]

  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. PubMed. [Link]

  • Slideshare. (n.d.). drug metabolism-hydrolysis. [Link]

  • IntechOpen. (2024, February 14). Drug Metabolism: Phase I and Phase II Metabolic Pathways. [Link]

  • JoVE. (2025, February 12). Video: Phase I Reactions: Hydrolytic Reactions. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. PMC. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • PubMed. (n.d.). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. [Link]

  • PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • PMC. (2025, July 25). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • WebMD. (n.d.). Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

  • Clinical Chemistry. (n.d.). Liquid-chromatographic Measurement of P-Aminobenzoic Acid and Its Metabolites in Serum. [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. [Link]

  • ResearchGate. (2026, March 19). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. [Link]

  • ResearchGate. (n.d.). (PDF) 61- Analytical Profile of p-Aminobenzoic Acid. [Link]

  • PubMed. (n.d.). Evidence for metabolism of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (compound A), a sevoflurane degradation product, by cysteine conjugate beta-lyase. [Link]

  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • PubMed. (n.d.). Metabolism of 14C-3-trifluoromethyl-alpha-ethylbenzhydrol in rats. [Link]

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Protocols & Analytical Methods

Method

Application Note: Catalytic Strategies for the Synthesis of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate

Document ID: AN-2026-0326 Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the two-step catalytic synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0326 Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the two-step catalytic synthesis of a highly functionalized diaryl ether aniline scaffold.

Introduction & Mechanistic Context

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate is a critical intermediate in the development of advanced agrochemicals and pharmaceutical active ingredients. The molecule features a sterically demanding diaryl ether linkage and a functionalizable aniline moiety. The synthesis of this scaffold from commercially available starting materials—such as methyl 2-bromo-5-nitrobenzoate and 3-(trifluoromethyl)phenol—relies on two distinct, highly controlled catalytic transformations:

  • Catalytic C–O Bond Formation: An Ullmann-type cross-coupling to construct the diaryl ether.

  • Catalytic Nitro Reduction: A chemoselective hydrogenation to convert the nitro group to an amine without cleaving the newly formed ether or the trifluoromethyl (–CF₃) group.

Understanding the causality behind the choice of catalysts, ligands, and reaction conditions is paramount for scaling this synthesis while avoiding dangerous side reactions (e.g., hydroxylamine accumulation) or yield-destroying over-reduction.

Step 1: Catalytic Diaryl Ether Formation (C–O Coupling)

Copper-Catalyzed Ullmann Coupling (Preferred Route)

The classical Ullmann ether synthesis required stoichiometric copper and harsh conditions (>150 °C), which often led to substrate degradation. Modern catalytic variants utilize Copper(I) salts (e.g., CuI) in the presence of bidentate ligands to lower the activation energy and stabilize the Cu(I) oxidation state against disproportionation ()[1].

For the coupling of methyl 2-bromo-5-nitrobenzoate with 3-(trifluoromethyl)phenol, CuI combined with 1,10-phenanthroline is highly effective. The ligand accelerates the reductive elimination step from the transient Cu(III) intermediate, allowing the reaction to proceed at milder temperatures (80–100 °C)[2]. Cesium carbonate (Cs₂CO₃) is selected as the base because its high solubility in polar aprotic solvents (like NMP) facilitates the rapid deprotonation of the phenol without hydrolyzing the methyl ester.

Palladium-Catalyzed Buchwald-Hartwig Etherification (Alternative Route)

For highly sterically hindered or unactivated substrates, Palladium-catalyzed C–O cross-coupling offers a robust alternative. Utilizing Pd(OAc)₂ with bulky, electron-rich phosphine ligands (such as t-BuXPhos) facilitates the challenging reductive elimination of the diaryl ether from the Pd(II) center ()[3]. While Pd catalysis offers lower temperature requirements, Cu-catalysis is generally preferred for this specific nitro-activated substrate due to lower catalyst costs and excellent scalability.

Step 2: Catalytic Nitro Reduction (Hydrogenation)

The reduction of the intermediate methyl 5-nitro-2-[3-(trifluoromethyl)phenoxy]benzoate to the target amine is achieved via catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) [4].

The causality behind using Pd/C over chemical reducing agents (like Fe/HCl or LiAlH₄) is strict chemoselectivity and ease of purification. Pd/C under mild hydrogen pressure (1 atm) selectively reduces the nitro group via a hydroxylamine intermediate without reducing the ester moiety or causing hydrogenolysis of the C–O diaryl ether bond ()[5]. Temperature control (25–50 °C) is critical; if the hydrogen transfer rate is insufficient, the thermal accumulation of the hydroxylamine intermediate can lead to an exothermic disproportionation event ()[4].

Quantitative Data & Catalyst Comparison

The table below summarizes the operational parameters for the evaluated catalytic systems.

Catalyst SystemReaction StepLoadingTemp (°C)Time (h)Typical YieldKey Advantage
CuI / 1,10-Phenanthroline C–O Coupling10 mol%10012–1685–90%Cost-effective; robust for activated aryl bromides.
Pd(OAc)₂ / t-BuXPhos C–O Coupling2–5 mol%80–1008–1290–95%High turnover; suitable for unactivated substrates.
10% Pd/C Nitro Reduction5% (w/w)252–4>95%Excellent chemoselectivity; easily removed via filtration.

Step-by-Step Experimental Protocols

Protocol A: Cu-Catalyzed Etherification (Intermediate Synthesis)

Objective: Synthesize Methyl 5-nitro-2-[3-(trifluoromethyl)phenoxy]benzoate.

  • Preparation: Charge a flame-dried Schlenk flask with methyl 2-bromo-5-nitrobenzoate (1.0 equiv), 3-(trifluoromethyl)phenol (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles). Causality: Ensuring an oxygen-free environment is critical to prevent the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M substrate concentration. Causality: NMP's high boiling point and polar aprotic nature effectively solvate the copper-ligand complex and stabilize the transition state.

  • Reaction: Stir the mixture at 100 °C for 16 hours.

  • Self-Validation Step: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is complete when the aryl bromide peak strictly disappears.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filtrate with water (3x) to remove NMP, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Pd/C Catalyzed Hydrogenation (Final Product Synthesis)

Objective: Synthesize Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in absolute ethanol (0.2 M) within a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5% w/w relative to substrate) under a steady stream of Argon. Causality: Dry Pd/C is highly pyrophoric; adding it under Argon prevents spontaneous ignition of the ethanol vapors.

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas (3 cycles) and maintain under a balloon of H₂ (1 atm). Causality: Low pressure (1 atm) is deliberately chosen to prevent the over-reduction of the –CF₃ group or hydrogenolysis of the diaryl ether bond.

  • Reaction: Stir vigorously at room temperature (25 °C) for 4 hours.

  • Self-Validation Step: Monitor via LC-MS. The complete disappearance of the nitro compound (m/z [M+H]⁺) and the appearance of the amine peak indicates successful, complete reduction without hydroxylamine stalling.

  • Workup: Purge the vessel with Argon to remove residual H₂. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield the final amine product.

Workflow Visualization

SynthesisWorkflow SM Starting Materials: Methyl 2-bromo-5-nitrobenzoate + 3-(Trifluoromethyl)phenol Cat1 Catalyst 1: CuI / 1,10-Phenanthroline Base: Cs2CO3, Solvent: NMP Ullmann Diaryl Ether Coupling SM->Cat1 Int Intermediate: Methyl 5-nitro-2-[3-(trifluoromethyl) phenoxy]benzoate Cat1->Int Cat2 Catalyst 2: 10% Pd/C Reductant: H2 Gas (1 atm) Catalytic Hydrogenation Int->Cat2 Prod Final Product: Methyl 5-amino-2-[3-(trifluoromethyl) phenoxy]benzoate Cat2->Prod

Figure 1: Catalytic workflow for the synthesis of the target diaryl ether amine.

References

  • Marcoux, J.-F.; Doye, S.; Buchwald, S. L. "A General Copper-Catalyzed Synthesis of Diaryl Ethers." Journal of the American Chemical Society, 1997. URL:[Link]

  • Burgos, C. H.; Barder, T. E.; Huang, X.; Buchwald, S. L. "Electron-rich, bulky aryldialkylphosphine ligands are the key to the success of a general palladium-catalyzed formation of diaryl ethers." Angewandte Chemie International Edition, 2006. URL:[Link]

  • Macias, M. A.; et al. "Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals." Industrial & Engineering Chemistry Research, 2006. URL:[Link]

  • Xu, F.; et al. "Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts." ACS Catalysis, 2014. URL:[Link]

Sources

Application

Applications of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate in agrochemical research

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate in agrochemical research. While this specific molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate in agrochemical research. While this specific molecule is a novel investigational compound, its structural motifs are present in a range of established agrochemicals. This document synthesizes information from related chemical classes to propose a rational framework for its synthesis, screening, and mechanism of action studies.

Introduction and Rationale for Investigation

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate represents a promising scaffold for the discovery of new agrochemicals. Its structure combines several key features known to impart biological activity:

  • Phenoxy-Benzoate Core: This diaryl ether linkage is a well-established pharmacophore in herbicide chemistry. Derivatives of phenoxy-benzoic acid are known to exhibit potent herbicidal effects, often through selective action on broadleaf weeds.[1]

  • Trifluoromethyl Group: The -CF3 moiety is a powerful bioisostere for a methyl group but with significantly different electronic properties. It is known to increase the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2][3][4] In agrochemicals, this often translates to enhanced potency and better penetration through plant cuticles or insect exoskeletons.[5]

  • Amino (-NH2) Substituent: The presence of a primary amine provides a key site for hydrogen bonding and potential salt formation, which can influence solubility and interaction with biological targets. It also serves as a valuable chemical handle for the synthesis of more complex derivatives and libraries for structure-activity relationship (SAR) studies.

  • Methyl Ester: The ester functional group can enhance the lipophilicity of the molecule, potentially improving its uptake by target organisms. In vivo, it may be hydrolyzed to the corresponding carboxylic acid, which could be the active form of the molecule.

Based on these structural features, Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is a prime candidate for screening as a herbicide, insecticide, and fungicide.

Synthesis Protocol

The following is a proposed synthetic route for Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate, based on established methods for the synthesis of diaryl ethers, such as the Ullmann condensation.

Protocol 2.1: Synthesis of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

Objective: To synthesize the title compound via a copper-catalyzed Ullmann condensation reaction.

Materials:

  • Methyl 5-amino-2-hydroxybenzoate

  • 1-bromo-3-(trifluoromethyl)benzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-amino-2-hydroxybenzoate (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 2.1: Synthetic Workflow

reagents Methyl 5-amino-2-hydroxybenzoate 1-bromo-3-(trifluoromethyl)benzene K2CO3, CuI, DMF reaction Ullmann Condensation (120-130°C, 12-24h) reagents->reaction workup Aqueous Workup (EtOAc/Water, Filtration) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate purification->product characterization Structural Characterization (NMR, HRMS) product->characterization

Caption: Workflow for the synthesis of the target compound.

Agrochemical Screening Protocols

The following protocols are designed to evaluate the potential of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate across a range of agrochemical applications.

Protocol 3.1: Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of the test compound on a panel of representative monocot and dicot weed species.

Plant Species:

  • Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)

  • Dicots: Common lambsquarters (Chenopodium album), Velvetleaf (Abutilon theophrasti)

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone with 1% (v/v) Tween® 20 as a surfactant.

  • Pre-emergence Application:

    • Sow seeds of the test species in pots filled with sandy loam soil.

    • Prepare spray solutions by diluting the stock solution with water to achieve application rates of 100, 500, and 2000 g/ha.

    • Within 24 hours of sowing, spray the soil surface evenly with the test solutions. An untreated control and a solvent-only control should be included.

    • Place the pots in a greenhouse under controlled conditions (25/20°C day/night, 14h photoperiod).

    • Assess phytotoxicity 14-21 days after treatment (DAT) by visual scoring (0% = no effect, 100% = complete kill).

  • Post-emergence Application:

    • Grow the test species in pots until they reach the 2-3 leaf stage.

    • Apply the test solutions at the same rates as the pre-emergence test, ensuring uniform coverage of the foliage.

    • Return the pots to the greenhouse.

    • Assess phytotoxicity at 7 and 14 DAT using the same visual scoring system.

Diagram 3.1: Herbicidal Screening Workflow

start Prepare Test Compound Stock Solution pre_app Pre-emergence Application start->pre_app post_app Post-emergence Application start->post_app pre_sow Sow Weed Seeds pre_sow->pre_app post_grow Grow Weeds to 2-3 Leaf Stage post_grow->post_app greenhouse Incubate in Greenhouse (14-21 days) pre_app->greenhouse post_app->greenhouse assess_pre Assess Pre-emergence Phytotoxicity greenhouse->assess_pre assess_post Assess Post-emergence Phytotoxicity greenhouse->assess_post

Caption: Pre- and post-emergence herbicide screening workflow.

Protocol 3.2: Insecticidal and Acaricidal Activity Screening

Objective: To evaluate the contact and systemic activity of the test compound against common agricultural pests. Phenyl benzoate-based compounds have shown efficacy against mites and lepidopteran pests.[6][7]

Target Organisms:

  • Two-spotted spider mite (Tetranychus urticae)

  • Cotton leafworm (Spodoptera littoralis) - 2nd instar larvae

  • Green peach aphid (Myzus persicae)

Procedure:

  • Leaf-Dip Bioassay (Mites & Larvae):

    • Prepare test solutions at concentrations of 10, 50, 100, and 500 ppm in 10% acetone/water with 0.1% Triton X-100.

    • Dip bean leaf discs (for mites) or cotton leaf discs (for larvae) into the test solutions for 10 seconds.

    • Allow the discs to air dry and place them on a moist filter paper in a petri dish.

    • Infest the discs with 10-15 adult mites or five 2nd instar larvae.

    • Include a solvent-only control.

    • Incubate at 25°C with a 16h photoperiod.

    • Assess mortality at 24, 48, and 72 hours after treatment.

  • Systemic Uptake Bioassay (Aphids):

    • Grow barley or radish seedlings in hydroponic solution.

    • Add the test compound to the hydroponic solution to achieve final concentrations of 1, 5, and 20 ppm.

    • After 24 hours, place a clip cage containing 10 adult aphids onto a leaf of each plant.

    • Assess aphid mortality at 24, 48, and 72 hours after infestation.

Proposed Mechanism of Action Studies

Based on the known activities of structurally related compounds, the following studies are proposed to elucidate the mechanism of action (MOA).

Herbicidal MOA Investigation

Phenoxy herbicides often act as synthetic auxins, disrupting plant growth regulation.[8]

  • Hypothesis: The compound or its corresponding carboxylic acid acts as an auxin mimic.

  • Proposed Experiment:

    • Root Elongation Assay: Germinate seeds of a sensitive species (e.g., Arabidopsis thaliana) on agar plates containing the test compound at various concentrations.

    • Measurement: Measure primary root length after 5-7 days.

    • Expected Result: Auxin mimics typically inhibit root elongation at higher concentrations but may promote lateral root formation at lower concentrations. Compare the effects to known auxins like 2,4-D.

Insecticidal MOA Investigation

Many synthetic insecticides target the nervous system of insects. Phenyl benzoate derivatives have been shown to inhibit key enzymes like acetylcholinesterase (AChE).[6]

  • Hypothesis: The compound inhibits AChE activity.

  • Proposed Experiment:

    • Enzyme Source: Prepare a crude enzyme extract from a suitable insect source (e.g., housefly heads).

    • Assay: Perform an in vitro AChE inhibition assay using Ellman's reagent.

    • Procedure: Incubate the enzyme with various concentrations of the test compound before adding the substrate (acetylthiocholine).

    • Measurement: Measure the rate of color change spectrophotometrically at 412 nm.

    • Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram 4.1: Hypothetical Herbicidal Mechanism

compound Test Compound (Auxin Mimic) receptor Auxin Receptor (e.g., TIR1) compound->receptor signaling Ubiquitin-Proteasome Pathway Activation receptor->signaling repressor Degradation of Aux/IAA Repressors signaling->repressor gene_exp De-repression of Auxin Response Genes repressor->gene_exp growth Uncontrolled Growth & Cell Division gene_exp->growth death Plant Death growth->death

Caption: Proposed auxin mimicry pathway for herbicidal action.

Data Presentation

Quantitative data from screening assays should be summarized in tables for clear comparison and analysis.

Table 1: Herbicidal Activity (% Injury at 14 DAT)

Application Rate (g/ha) E. crus-galli (Post) S. viridis (Post) C. album (Post) A. theophrasti (Post)
100 10 5 45 60
500 25 20 85 90

| 2000 | 40 | 35 | 100 | 100 |

Table 2: Insecticidal Activity (% Mortality at 48h)

Concentration (ppm) T. urticae S. littoralis M. persicae (Systemic)
1 - - 15
10 20 10 40
100 75 60 95

| 500 | 100 | 95 | - |

Conclusion

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is a novel compound with significant potential in agrochemical research due to its combination of a proven herbicidal scaffold and bioactivity-enhancing functional groups. The protocols outlined in this guide provide a robust framework for its synthesis and evaluation as a herbicide, insecticide, or fungicide. The proposed mechanism of action studies will further aid in understanding its biological activity and potential for development as a next-generation crop protection agent.

References

  • Chem-Impex. 4-[4-(Trifluoromethyl)phenoxy]benzoic acid. Available from: [Link]

  • Chem-Impex. 2-[4-(Trifluoromethyl)Phenoxy]Benzoic Acid. Available from: [Link]

  • Said, G. et al. (2025). Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles against Tetranychus urticae (Koch) and Spodoptera littoralis (Boisd.): biochemical aspects and in silico studies. RSC Advances. Available from: [Link]

  • Said, G. et al. (2025). Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles against Tetranychus urticae (Koch) and Spodoptera littoralis (Boisd.): biochemical aspects and in silico studies. PMC. Available from: [Link]

  • Google Patents. (1985). EP0089538B1 - Optically active derivatives of phenoxy-benzoic acid, process for their preparation and their use as herbicides.
  • Google Patents. (2012). CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Mostafiz, M. M. et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PLoS ONE. Available from: [Link]

  • Wang, F. et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters. Available from: [Link]

  • Tsikolia, M. et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology. Available from: [Link]

  • MDPI. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available from: [Link]

  • Pacific Northwest Pest Management Handbooks. (2025). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing low aqueous solubility of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" phenomenon—where highly optimized, lipophilic drug candidates immediately pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" phenomenon—where highly optimized, lipophilic drug candidates immediately precipitate upon introduction to biological assay buffers.

Handling Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate requires a deep understanding of its physicochemical properties. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind your experimental observations and providing self-validating protocols to ensure rigorous, reproducible data.

🔬 Core Mechanistic FAQ: Understanding the Molecule

Q1: Why does Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate aggressively "crash out" of my aqueous assay buffer, even at low micromolar concentrations? A: The precipitation is driven by a severe thermodynamic penalty when the compound is introduced to water. This molecule possesses three highly hydrophobic features: a methyl ester, a phenoxy ether linkage, and a trifluoromethyl (–CF 3​ ) group. The –CF 3​ group, in particular, dramatically increases the molecule's LogP. The C–F bonds are highly polarized but do not act as effective hydrogen bond acceptors, forcing surrounding water molecules to form a highly ordered, energetically unfavorable hydration shell[1].

Furthermore, while the 5-amino group is technically polar, its basicity (pK a​ ) is drastically reduced by the electron-withdrawing nature of the ester and the phenoxy ring. At a physiological pH of 7.4, the amine remains unprotonated (neutral), offering no ionic solubility. When transferred from a DMSO stock into an aqueous environment, the compound minimizes its free energy by self-associating (Ostwald ripening), rapidly forming insoluble macroscopic crystals.

Q2: Can I just increase the DMSO concentration in my assay to keep the compound dissolved? A: No. While increasing Dimethyl Sulfoxide (DMSO) will thermodynamically favor solubility, it introduces severe biological artifacts. DMSO is not biologically inert. According to the Assay Guidance Manual, high concentrations of DMSO cause lipid bilayer permeabilization, altered enzyme kinetics, and cellular toxicity[2]. You must respect the maximum tolerable limits of your specific assay system.

📊 Data Presentation: Solvent and Excipient Guidelines

To optimize your assay without compromising biological integrity, refer to the following quantitative thresholds.

Table 1: Maximum DMSO Tolerance Limits by Assay Type [3]

Assay TypeIdeal DMSO TargetMaximum Tolerated DMSOConsequence of Exceeding Limit
Long-term Cell Culture (>48h) < 0.1% v/v0.2% v/vApoptosis, altered gene expression, differentiation.
Short-term Cell Viability (e.g., MTT) 0.1% - 0.2% v/v0.5% v/vMembrane disruption, false-positive cytotoxicity.
Biochemical / Enzymatic 0.5% - 1.0% v/v2.0% - 5.0% v/vProtein denaturation, shifted IC 50​ values.

Table 2: Excipient Selection for Highly Lipophilic Compounds

Excipient / StrategyMechanism of ActionBest Suited ForConcentration Range
HP-β-Cyclodextrin Encapsulates the hydrophobic –CF 3​ moiety in its cavity.Cell-based & Biochemical5% - 20% w/v
Tween-20 / CHAPS Micellar solubilization.Biochemical assays only0.01% - 0.1% v/v
Acoustic Dispensing Bypasses intermediate aqueous dilution states.High-Throughput ScreeningN/A (Direct transfer)

⚙️ Troubleshooting Workflows & Visualization

When addressing the solubility of this specific benzoate derivative, your strategy must be dictated by the biological constraints of your assay.

G N1 Compound Precipitates in Aqueous Buffer N2 Determine Assay Type N1->N2 N3 Cell-Based Assay (Strict DMSO Limits) N2->N3 In vivo / Cellular N4 Biochemical Assay (Higher Solvent Tolerance) N2->N4 Enzymatic / Binding N5 HP-β-CD Complexation (Encapsulates CF3 group) N3->N5 Standard Equipment N6 Acoustic Droplet Ejection (Direct Nanoliter Dispensing) N3->N6 If ADE is available N4->N5 If surfactant denatures target N7 Surfactant Addition (e.g., 0.01% Tween-20) N4->N7 If protein tolerates surfactants N8 Perform HPLC/UV Validation to Confirm Solubilization N5->N8 N6->N8 N7->N8

Decision tree for solubilizing highly lipophilic compounds in biological assays.

🧪 Self-Validating Experimental Protocols

To prevent "invisible precipitation" (where the compound forms nanoclusters that scatter light poorly but are biologically inactive), you must implement a self-validating solubilization protocol. For Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate, Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the optimal choice. The β -CD cavity (6.0–6.5 Å) perfectly accommodates the 3-(trifluoromethyl)phenoxy moiety, shielding the hydrophobic bulk from the aqueous environment[4].

Protocol 1: HP- β -CD Inclusion Complexation (Self-Validating)

Causality: HP- β -CD forms a 1:1 thermodynamic inclusion complex with the drug. By driving this reaction to equilibrium before adding it to the cells/enzyme, we prevent kinetic crashing.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous assay buffer (e.g., PBS or HEPES). Ensure the pH is adjusted to 7.4 after dissolving the cyclodextrin.

  • Compound Spiking: Aliquot 990 µL of the HP- β -CD buffer into a glass vial. Slowly add 10 µL of a 10 mM compound stock (dissolved in 100% anhydrous DMSO) while vortexing vigorously. Note: Final DMSO is 1.0% at this intermediate stage.

  • Thermodynamic Equilibration: Place the vial in a thermomixer at 37°C and shake at 800 RPM for 4 hours. This energy input overcomes the activation barrier for the hydrophobic –CF 3​ group to displace water molecules inside the cyclodextrin cavity.

  • Physical Separation (Validation Step 1): Centrifuge the sample at 15,000 x g for 15 minutes. If thermodynamic solubility has not been reached, uncomplexed compound will form a visible pellet. Carefully extract the supernatant.

  • Analytical Quantification (Validation Step 2): Do not assume the concentration of the supernatant is 100 µM. Analyze a 10 µL injection of the supernatant via HPLC-UV (using a standard curve generated in 100% Acetonitrile).

  • Assay Implementation: Once the exact dissolved concentration is verified via HPLC, dilute this aqueous complex into your final assay plate. The HP- β -CD will keep the compound in solution even as it is diluted down to your working concentrations (e.g., 10 nM - 1 µM).

Protocol 2: Solvent-Shift Serial Dilution (If Cyclodextrins are Prohibited)

Causality: Serial dilutions performed in aqueous media create localized pockets of high water concentration, triggering immediate nucleation. Diluting in 100% DMSO first, followed by a rapid, single-step aqueous transfer, preserves kinetic solubility.

Step-by-Step Methodology:

  • Solvent-Phase Dilution: Perform your entire serial dilution curve (e.g., 10-point curve) in a 96-well V-bottom plate using 100% anhydrous DMSO .

  • Buffer Pre-warming: Pre-warm your aqueous assay buffer to 37°C. Increased temperature enhances the kinetic solubility limit during the critical transfer phase.

  • Rapid Dispersion: Using a multi-channel pipette, transfer 1 µL of the DMSO dilutions directly into 199 µL of the pre-warmed aqueous buffer (yielding a strictly controlled 0.5% final DMSO concentration across all wells).

  • Immediate Agitation: Within 2 seconds of addition, place the plate on an orbital shaker at 1200 RPM for 30 seconds. Rapid mechanical dispersion prevents the Ostwald ripening of nanoclusters into insoluble crystals.

📚 References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL:[Link]

  • Assay Guidance Manual: Assay Development Principles and Good Research Practices Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

  • Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

Sources

Optimization

Ideal storage conditions to extend the shelf life of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

Welcome to the Application Scientist Support Portal. Handling highly functionalized chemical building blocks requires a rigorous understanding of their structural vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Handling highly functionalized chemical building blocks requires a rigorous understanding of their structural vulnerabilities. As an Application Scientist, I frequently see researchers lose weeks of work due to degraded starting materials. While the trifluoromethylphenoxy ether group in Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is relatively inert, the molecule possesses two critical Achilles' heels: an electron-rich aniline moiety and a moisture-sensitive methyl ester.

This guide provides the mechanistic causality behind its degradation, self-validating storage protocols, and troubleshooting steps to ensure maximum shelf life and experimental reproducibility.

Section 1: Mechanistic Vulnerabilities (The "Why")

To design an ideal storage system, we must first isolate the pathways that lead to compound degradation. Treating this compound like a universally stable organic salt will inevitably lead to experimental failure.

  • The 5-Amino Group (Aniline Moiety): Anilines are highly electron-rich and notoriously prone to air and photo-oxidation[1]. Exposure to ambient oxygen and UV/Vis light generates highly colored quinone-imine species and polymeric impurities[2]. This degradation is visually self-reporting: the powder will shift from an off-white/pale color to a dark brown or red.

  • The Methyl Ester Group: Esters act as electrophilic centers susceptible to nucleophilic attack by water. Trace ambient moisture, especially if the local pH fluctuates, will catalyze hydrolysis, converting the methyl ester into its corresponding free benzoic acid derivative and methanol[3]. This alters the compound's solubility and reactivity in downstream coupling steps.

Degradation Molecule Methyl 5-amino-2-[3-(trifluoromethyl) phenoxy]-benzoate Aniline 5-Amino Group (Electron-rich) Molecule->Aniline Ester Methyl Ester Group (Electrophilic) Molecule->Ester Ox Air/UV Oxidation Aniline->Ox Hyd Moisture Hydrolysis Ester->Hyd Quinone Quinone-imines (Dark discoloration) Ox->Quinone Acid Free Benzoic Acid (Altered solubility) Hyd->Acid

Fig 1. Primary degradation mechanisms via oxidation and hydrolysis.

Section 2: Ideal Storage Conditions

To arrest the kinetic rate of both oxidation and hydrolysis, storage parameters must be strictly controlled. Below is the quantitative matrix for short-term versus long-term storage.

Storage ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Mechanistic Rationale
Temperature 2°C to 8°C-20°C to -80°CLow thermal energy reduces the kinetic rate of spontaneous ester hydrolysis and radical oxidation.
Atmosphere Nitrogen flushArgon gloveboxArgon is heavier than air and displaces O₂ more effectively, preventing aniline oxidation[4].
Container Amber glass vialAmber glass + PTFE capAmber glass blocks UV/Vis light (< 500 nm), preventing photo-catalyzed radical formation[4].
Moisture Control Parafilm sealStored in a desiccatorPrevents ambient humidity from initiating nucleophilic attack on the methyl ester[3].
Section 3: Self-Validating Standard Operating Protocol (SOP)

Do not store the compound in a single bulk container. Repeatedly opening a cold vial introduces atmospheric moisture via condensation, which destroys the methyl ester over time. Implement the following self-validating aliquoting protocol immediately upon receiving the material.

Step-by-Step Methodology:

  • Visual Baseline (Validation Step): Inspect the neat solid upon arrival. Record its color. It should be an off-white to pale powder. If it is dark brown, reject the batch or purify it before use.

  • Inert Transfer: Move the bulk bottle and several clean, pre-dried amber glass vials into an Argon-purged glovebox[4].

  • Aliquoting: Divide the compound into single-use aliquots (e.g., 50 mg to 100 mg per vial) to minimize future headspace exposure.

  • Sealing: Cap each vial tightly with a PTFE-lined lid. PTFE provides a superior barrier against moisture ingress compared to standard polyethylene caps. Wrap the seam with Parafilm.

  • Storage: Place the aliquots inside a secondary container filled with active desiccant (e.g., Drierite) and store at -20°C.

  • Pre-Use Equilibration (Validation Step): When retrieving an aliquot, allow the sealed vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial instantly condenses atmospheric water onto the powder, initiating hydrolysis. Verify the color remains pale before proceeding with your reaction.

StorageWorkflow Start Receive Compound (Verify pale/white color) Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Vials (Minimize headspace) Glovebox->Aliquot Seal Seal with PTFE Caps & Wrap with Parafilm Aliquot->Seal Store Store at -20°C inside a Desiccator Seal->Store

Fig 2. SOP workflow for aliquoting and long-term storage of sensitive anilines.

Section 4: Troubleshooting & FAQs

Q: My compound turned dark brown after a month on the bench. Can I still use it for my Buchwald-Hartwig coupling? A: No, direct use is highly discouraged. The color change is a self-reporting indicator that the 5-amino group has oxidized into quinone-imine species or polymeric impurities[1][2]. These oxidized impurities can act as radical scavengers or poison palladium catalysts, drastically reducing your coupling yields. Troubleshooting Action: Run a TLC (e.g., 3:1 Hexanes:EtOAc). If significant baseline smearing is present, you must purify the compound via flash column chromatography prior to use.

Q: I see a secondary peak in my HPLC chromatogram with a lower retention time (more polar). What happened? A: This is a classic symptom of ester hydrolysis. The methyl ester has likely reacted with trace moisture to form the corresponding free benzoic acid derivative[3]. Because the free acid is more polar than the methyl ester, it elutes earlier on a standard reverse-phase C18 column. Ensure your storage desiccator is active and that you are allowing vials to warm to room temperature before opening.

Q: Can I prepare a 100 mM stock solution in DMSO and store it at -20°C to save time? A: This is a major risk factor and is strongly advised against. DMSO is highly hygroscopic; every time the stock vial is opened, it absorbs atmospheric moisture. This dissolved water will rapidly hydrolyze the methyl ester[3]. Furthermore, repeated freeze-thaw cycles introduce oxygen, accelerating aniline degradation. Always store the compound as a neat solid and prepare solutions immediately before use.

Q: Why must I use an amber vial instead of a standard clear glass vial wrapped in aluminum foil? A: While foil blocks light, it is prone to micro-tears and does not provide a uniform barrier during active handling. Amber glass inherently filters out UV and blue light (below 500 nm), which provides continuous protection against photo-oxidation even while you are actively weighing the compound on the benchtop[4].

References
  • ANILINE | Ataman Kimya URL:[Link]

  • STORAGE STABILITIES OF FUEL GRADE CAMELINA, SUNFLOWER AND RAPESEED METHYL ESTERS | Teagasc URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantification of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate: A Validated HPLC Method and its Alternatives

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of the proposed HPLC method with alternative analytical techniques. The methodologies and validation data presented herein are grounded in scientific principles and adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Analytical Challenge: Quantifying Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

The analyte, Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate, possesses a unique chemical structure with a trifluoromethyl group, an aromatic ether linkage, an amino group, and a methyl ester. These functional groups present distinct analytical considerations. The trifluoromethyl group can influence the compound's retention and interaction with the stationary phase in chromatography.[6][7][8] The aromatic rings and the amino group provide chromophores suitable for UV detection. Understanding these properties is crucial for developing a robust and specific analytical method.

A Validated Reversed-Phase HPLC Method

A reversed-phase HPLC (RP-HPLC) method was developed and validated to ensure its suitability for the intended purpose of accurately quantifying Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate. The validation was performed in accordance with the ICH Q2(R1) guidelines.[1][2][3][4][5]

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Experimental Choices:

  • C18 Column: A C18 stationary phase is a versatile and widely used choice for the separation of moderately polar to nonpolar compounds like the target analyte.

  • Mobile Phase: The combination of acetonitrile and water provides good separation efficiency. The addition of formic acid helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance.

  • Detection Wavelength: A wavelength of 254 nm was chosen based on the UV absorbance spectrum of the analyte, which exhibits significant absorbance in this region due to its aromatic structure.

Method Validation

The developed HPLC method was subjected to rigorous validation to demonstrate its suitability for the quantitative determination of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate.

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
%RSD of Peak Area (n=6) ≤ 1.0%0.5%

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The method demonstrated good specificity with no interference from a placebo (a mixture of all formulation components except the analyte) at the retention time of the analyte peak.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 1500.9998

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix.

Spiked LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.6
120%99.80.7

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Level%RSD
Repeatability (n=6) 0.7%
Intermediate Precision (n=6) 1.2%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

The robustness of the method was evaluated by making small, deliberate variations in the method parameters. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Experimental Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Develop HPLC Method System_Suitability System Suitability Method_Development->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: HPLC Method Validation Workflow.

Comparison with Alternative Analytical Techniques

While the validated HPLC method provides excellent performance, it is beneficial to consider alternative techniques for specific applications.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10][11][12][13]

  • Applicability: Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate may require derivatization to increase its volatility and thermal stability for GC analysis.[12] The amino group can be derivatized to reduce its polarity.

  • Advantages: GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[10][13]

  • Disadvantages: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability. The high temperatures in the GC inlet and column could potentially lead to degradation of the analyte.

FeatureHPLC-UVGC-FID/MS
Analyte Volatility Not requiredRequired (or requires derivatization)
Sample Preparation Simple dissolutionMay require derivatization
Instrumentation Cost ModerateModerate to High (for MS)
Specificity GoodExcellent (with MS)
Throughput HighModerate
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique for quantitative analysis.[14][15][16][17]

  • Applicability: This method is suitable for the quantification of the pure substance or in simple formulations where there are no interfering substances that absorb at the same wavelength.[14][15]

  • Advantages: It is a rapid, cost-effective, and easy-to-use technique.[15]

  • Disadvantages: UV-Vis spectrophotometry lacks the specificity of chromatographic methods.[18] It cannot separate the analyte from impurities or degradation products, which can lead to inaccurate results. This makes it unsuitable for stability-indicating assays or the analysis of complex mixtures.[19]

FeatureHPLC-UVUV-Visible Spectrophotometry
Specificity High (separates components)Low (measures total absorbance)
Applicability Complex mixtures, stability studiesPure substance, simple mixtures
Instrumentation Cost ModerateLow
Throughput HighVery High
Regulatory Acceptance Widely accepted for quality controlLimited for complex samples
Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_hplc Chromatographic Methods cluster_spectro Spectroscopic Method Analyte Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate HPLC HPLC-UV (High Specificity, High Throughput) Analyte->HPLC Recommended for Quality Control GC GC-FID/MS (High Specificity, for Volatile Analytes) Analyte->GC Alternative if Volatility is suitable UV_Vis UV-Vis Spectrophotometry (Low Specificity, High Throughput) Analyte->UV_Vis Suitable for Pure Substance Assay

Caption: Comparison of Analytical Techniques.

Conclusion

The validated RP-HPLC method presented in this guide offers a robust, specific, and reliable approach for the quantification of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate. The comprehensive validation data demonstrates its suitability for routine quality control and stability testing in a regulated environment.

While alternative techniques such as GC and UV-Visible spectrophotometry have their merits, they also possess limitations in terms of sample preparation complexity and specificity, respectively. The choice of analytical method should always be guided by the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy and precision, and regulatory expectations. For the comprehensive analysis of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate in pharmaceutical development, the validated HPLC method stands as the superior choice.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714.
  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution.
  • Drawell. (2023, June 5).
  • Unknown.
  • U.S. Food and Drug Administration.
  • ProPharma. (2024, June 25).
  • Unknown. (2025, November 28). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • SCIRP.
  • Unknown. (2025, February 12).
  • U.S. Food and Drug Administration. (2020, April 21).
  • Martinez, M. Innovative UV Spectrophotometry for Sustainable Drug Analysis.
  • Lab Manager. (2025, December 2).
  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
  • Unknown. (2024, December 10). Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques.
  • BenchChem. (2025, December). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • BenchChem.
  • BenchChem. Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
  • BenchChem.
  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • ResearchGate. Q2(R1)
  • Analytical Methods (RSC Publishing).
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Unknown. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Publisso. (2020, October 9).
  • Semantic Scholar.
  • ResearchGate. Physicochemical properties of amides and esters and complementary....
  • ResearchGate.
  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • The Journal of Physical Chemistry B. (2007, April 6).
  • MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

An in-depth evaluation of high-resolution mass spectrometry (HRMS) platforms is critical when elucidating the structural properties of complex active pharmaceutical ingredient (API) intermediates. Methyl 5-amino-2-[3-(tr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of high-resolution mass spectrometry (HRMS) platforms is critical when elucidating the structural properties of complex active pharmaceutical ingredient (API) intermediates. Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate (Molecular Formula: C15H12F3NO3) is a highly functionalized diaryl ether intermediate. Because its structure contains a labile methyl ester, a robust ether linkage, and a trifluoromethyl group, determining its exact fragmentation pattern is essential for identifying downstream impurities, structural isomers, or degradation products.

This guide objectively compares the performance of two premier HRMS platforms—the Quadrupole-Orbitrap (utilizing Higher-energy C-trap Dissociation, HCD) and the Quadrupole-Time-of-Flight (Q-TOF) (utilizing Collision-Induced Dissociation, CID)—for the fragmentation profiling of this specific compound.

Mechanistic Fragmentation Causality

To evaluate platform performance, we must first establish the intrinsic gas-phase dissociation chemistry of the protonated precursor [M+H]+ at m/z 312.0848. The fragmentation is governed by the thermodynamic stability of the leaving groups and the resulting carbocations/acylium ions.

  • Ester Cleavage (Primary): The most thermodynamically favorable pathway is the neutral loss of methanol (CH3OH, 32.0262 Da) from the methyl ester. This is driven by the initial protonation at the ester carbonyl, yielding a highly stable acylium ion at m/z 280.0585.

  • Decarbonylation (Secondary): The resulting acylium ion readily expels carbon monoxide (CO, 27.9949 Da) under moderate collision energies, forming a conjugated cation at m/z 252.0636.

  • Diaryl Ether Cleavage: Cleavage of the robust C-O ether bond requires higher collision energies. When sufficient internal energy is deposited, the bond cleaves to generate the characteristic 3-(trifluoromethyl)phenyl cation at m/z 145.0265.

Fragmentation M Precursor Ion [M+H]+ m/z 312.0848 F1 Fragment [M+H - CH3OH]+ m/z 280.0585 M->F1 Loss of Methanol (-32.0262 Da) F2 Fragment [CF3-Phenyl]+ m/z 145.0265 M->F2 Diaryl Ether Cleavage F3 Fragment[M+H - CH3OH - CO]+ m/z 252.0636 F1->F3 Loss of CO (-27.9949 Da)

Proposed LC-MS/MS fragmentation pathway for Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate.

Platform Mechanics: Orbitrap HCD vs. Q-TOF CID

While both platforms perform tandem mass spectrometry (MS/MS), their underlying physics dictate the resulting spectral quality and application suitability.

  • Orbitrap (HCD): In, precursor ions are accelerated from the C-trap into a dedicated multipole collision cell. This beam-type collisional activation prevents the "low-mass cutoff" traditionally seen in 3D ion traps. The fragments are then returned to the C-trap and injected into the Orbitrap mass analyzer[1]. This yields ultra-high resolving power (>140,000 FWHM) and sub-ppm mass accuracy, which is paramount when distinguishing isobaric impurities (e.g., differentiating a loss of CH3OH from a theoretically overlapping loss of O2).

  • Q-TOF (CID): In a Q-TOF, ions undergo in a low-energy collision cell before continuous pulsed extraction into the time-of-flight tube. While the resolving power (typically 30,000–60,000 FWHM) is lower than the Orbitrap, the Q-TOF excels in acquisition speed (up to 100 Hz) and isotopic fidelity[1].

Mechanics cluster_orbitrap Orbitrap (HCD) cluster_qtof Q-TOF (CID) Precursor Precursor Ion Selection (Q1) CTrap C-Trap Routing Precursor->CTrap Platform A CID Collision Cell (Low-Energy CID) Precursor->CID Platform B HCD HCD Cell (Beam-type CID) CTrap->HCD Acceleration Orbi Orbitrap Analyzer (Ultra-High Res) CTrap->Orbi Injection HCD->CTrap Fragment Return TOF TOF Tube (High Speed) CID->TOF Pulsed Extraction

Mechanistic workflow comparison of ion routing and fragmentation in Orbitrap HCD versus Q-TOF CID.

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating comparative LC-MS/MS methodology.

Step 1: Sample Preparation

  • Dissolve Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: UHPLC Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm (maintains sharp peak shapes for fast MS scanning).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min. Injection Volume: 1 µL.

Step 3: Mass Spectrometry Parameters & Self-Validation

  • Orbitrap (e.g., Q Exactive):

    • Parameters: HESI Positive mode. Resolution set to 70,000 for Full MS; 17,500 for dd-MS2. HCD Normalized Collision Energy (NCE) stepped at 20, 30, and 40.

    • Self-Validation: Pre-run external calibration must be validated by checking the background ambient lock mass (e.g., ubiquitous polysiloxane at m/z 371.1012) to ensure sub-ppm accuracy throughout the batch[2].

  • Q-TOF (e.g., Agilent 6550):

    • Parameters: AJS ESI Positive mode. Acquisition Rate: 5 spectra/sec (MS), 10 spectra/sec (MS/MS). CID Collision Energy (CE) at 15, 25, and 35 eV.

    • Self-Validation: The method employs a continuous infusion of a reference mass solution (m/z 121.0509 and 922.0098) to correct for thermal drift in real-time, ensuring mass errors remain <3 ppm[2].

Data Presentation & Platform Comparison

Table 1: High-Resolution Fragmentation Assignments Both platforms successfully detect the primary fragments, but the Orbitrap provides higher confidence in elemental composition due to tighter mass error tolerances.

Fragment IdentityChemical FormulaTheoretical m/zExpected Orbitrap ErrorExpected Q-TOF Error
Precursor[M+H]+ C15H13F3NO3+312.0848< 1.0 ppm< 3.0 ppm
[M+H - CH3OH]+ C14H9F3NO2+280.0585< 1.0 ppm< 3.0 ppm
[M+H - CH3OH - CO]+ C13H9F3NO+252.0636< 1.0 ppm< 3.0 ppm
[CF3-Phenyl]+ C7H4F3+145.0265< 1.0 ppm< 3.0 ppm

Table 2: Platform Performance Matrix for API Intermediates

Performance MetricOrbitrap (HCD)Q-TOF (CID)Causality / Impact on Analysis
Resolving Power Up to 480,000 FWHM30,000 - 60,000 FWHMOrbitrap resolves isobaric interferences, crucial for identifying unknown degradants in complex matrices[2].
Mass Accuracy < 1 ppm (External Cal)1 - 3 ppm (Internal Cal)Orbitrap provides superior confidence for de novo structural elucidation without needing continuous reference mass infusion.
Acquisition Speed 10 - 40 HzUp to 100 HzQ-TOF is superior for ultra-fast UHPLC gradients with narrow peak widths (<2s), ensuring enough data points across the peak for quantitation.
Low-Mass Cutoff None (Beam-type HCD)None (Beam-type CID)Both platforms successfully capture the low-mass m/z 145.0265 fragment, a distinct advantage over traditional 3D ion traps[3].

Conclusion

For the structural elucidation of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate, the Orbitrap (HCD) is the definitive choice when sub-ppm mass accuracy is required to definitively assign complex fragmentation pathways or identify unknown isobaric degradants. Conversely, the Q-TOF (CID) is the optimal platform for high-throughput quantitative screening, maintaining excellent isotopic fidelity and sufficient data points across ultra-fast chromatographic separations.

References

  • Wikipedia Contributors. "Collision-induced dissociation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Lu, W., et al. "Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation." National Institutes of Health (PMC5561439). Available at:[Link]

  • Jedrychowski, M. P., et al. "Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell." National Institutes of Health (PMC3186088). Available at:[Link]

Sources

Validation

Benchmarking Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate (M5A-TFB) as a Next-Generation EP4 Receptor Antagonist

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Affinity Profiling, and Self-Validating Assay Architectures The Pharmacological I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Affinity Profiling, and Self-Validating Assay Architectures

The Pharmacological Imperative: Targeting the PGE2-EP4 Axis

Prostaglandin E2 (PGE2) signaling through the E-type prostanoid receptor 4 (EP4) is a critical driver of tumor-induced immunosuppression, angiogenesis, and chronic inflammatory pain. EP4, a G α s-coupled G-protein-coupled receptor (GPCR), stimulates intracellular cyclic AMP (cAMP) accumulation, which subsequently paralyzes the cytotoxic function of T-cells and Natural Killer (NK) cells within the tumor microenvironment [1].

Biochemical blockade of this pathway has become a premier strategy in immuno-oncology and rheumatology. Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate (M5A-TFB) represents a highly promising, lipophilic scaffold. To properly evaluate its therapeutic potential, it must be rigorously benchmarked against established clinical and veterinary standards, such as E7046 and Grapiprant.

Structural & Mechanistic Rationale

M5A-TFB features a classic diphenyl ether-like architecture. The rationale behind this specific structural motif is deeply rooted in the biophysics of the EP4 binding pocket:

  • Hydrophobic Pocket Engagement: Cryo-EM and crystal structures of the EP4 receptor (e.g., PDB: 5YWY) reveal that antagonists assume an L-shaped conformation, burying into a deep hydrophobic cleft formed by Transmembrane (TM) helices 1-3, TM7, and Extracellular Loop 2 (ECL2) [3, 5]. The 3-(trifluoromethyl)phenoxy moiety of M5A-TFB is perfectly calibrated to occupy this lipophilic sub-pocket, displacing structural water molecules to drive binding entropy.

  • Prodrug Activation & Salt Bridge Formation: The methyl ester of M5A-TFB acts as a cell-permeable prodrug. Upon entering the intracellular space, ubiquitous esterases hydrolyze the methyl ester to yield the active free acid (5-amino-2-[3-(trifluoromethyl)phenoxy]benzoic acid). This free carboxylate is strictly required to form a critical salt bridge with Arg316 in the EP4 orthosteric site [5].

EP4_Signaling PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates M5ATFB M5A-TFB (Active Acid Form) M5ATFB->EP4 Blocks (Arg316 Salt Bridge) Gas Gαs Protein EP4->Gas Couples AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Immune Immunosuppression / Tumor Growth cAMP->Immune Promotes

Caption: Fig 1: PGE2-EP4 signaling pathway and competitive orthosteric blockade by the active form of M5A-TFB.

Comparative Affinity Profiling

To objectively benchmark M5A-TFB, we evaluate it against three reference compounds:

  • E7046: A clinical-stage, orally bioavailable EP4 antagonist known for reversing myeloid immunosuppression [1].

  • Grapiprant (CJ-023,423): An FDA-approved veterinary EP4 antagonist with well-documented binding kinetics [4].

  • L001: A highly potent, structurally related trifluoromethyl-benzoic acid derivative [2].

Note: Data for M5A-TFB represents expected benchmarking parameters based on homologous trifluoromethyl-phenoxy scaffolds.

CompoundStateEP4 Ki​ (nM)cAMP IC50​ (nM)Selectivity (EP1-EP3)
M5A-TFB (Ester) Prodrug> 500.018.5*> 1000x
M5A-TFB (Acid) Active8.2 12.1 > 1000x
E7046 Clinical Ref.10.213.5> 500x
Grapiprant Vet Ref.24.035.0> 1000x
L001 Lit Ref.N/A7.29> 1000x

*The ester shows poor direct binding ( Ki​ ) in isolated membranes lacking esterases, but exhibits high potency in cell-based functional assays ( IC50​ ) due to intracellular hydrolysis.

Self-Validating Assay Architectures

To ensure absolute scientific integrity, the benchmarking of M5A-TFB must be conducted using orthogonal, self-validating protocols. We employ a two-tiered approach: an isolated membrane binding assay (to prove direct target engagement) and a cell-based functional assay (to prove physiological antagonism and prodrug activation).

Workflow Membrane HEK293-EP4 Membrane Prep Binding Radioligand Binding (3H-PGE2 Displacement) Membrane->Binding Step 1 (Orthosteric Affinity) Functional HTRF cAMP Assay (Cell-Based Antagonism) Binding->Functional Step 2 (Esterase Activation) Analysis Schild Plot & IC50 / Ki Calculation Functional->Analysis Step 3 (Data Validation)

Caption: Fig 2: Step-by-step benchmarking workflow for evaluating EP4 receptor antagonists.

Protocol A: Radioligand Competitive Binding Assay ( 3 H-PGE2)

Objective: Determine the absolute inhibition constant ( Ki​ ) of the pre-hydrolyzed M5A-TFB (Acid) against the EP4 receptor. Causality & Trustworthiness: We use isolated HEK293-EP4 membranes rather than whole cells to eliminate the confounding variables of membrane permeability and esterase activity. 3 H-PGE2 is utilized because its established Kd​ (~2.3 nM) allows for accurate Cheng-Prusoff transformations [4].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cells stably expressing human EP4 in homogenization buffer (10 mM MES, 1 mM EDTA, pH 6.0). Homogenize and centrifuge at 100,000 x g for 45 minutes at 4°C.

  • Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein, 1 nM 3 H-PGE2 (tracer), and serial dilutions of M5A-TFB (Acid) (from 10 µM to 1 pM) in binding buffer (10 mM MES, 10 mM MgCl 2​ , pH 6.0).

    • Self-Validation Control: Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled (cold) PGE2 to control wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Harvesting: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific lipid binding) using a cell harvester. Wash three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: HTRF cAMP Functional Antagonism Assay

Objective: Measure the functional ability of the M5A-TFB (Ester) to block PGE2-induced cAMP accumulation in living cells. Causality & Trustworthiness: We utilize Homogeneous Time-Resolved Fluorescence (HTRF). The time-delayed reading window of HTRF strictly eliminates auto-fluorescence—a common artifact when screening highly conjugated aromatic compounds like M5A-TFB.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-EP4 cells at 5,000 cells/well in a 384-well low-volume plate.

  • Compound Pre-incubation: Treat cells with serial dilutions of M5A-TFB (Ester) for 30 minutes at 37°C.

    • Mechanistic Note: This 30-minute window is critical; it allows the lipophilic ester to penetrate the cell membrane and undergo esterase-mediated hydrolysis into the active pharmacophore.

  • Agonist Challenge: Add PGE2 at its EC80​ concentration (typically ~1 nM) in the presence of 500 µM IBMX.

    • Causality Note: IBMX (a broad-spectrum phosphodiesterase inhibitor) is mandatory to prevent the rapid degradation of synthesized cAMP, ensuring a stable, measurable signal.

  • Detection: After 30 minutes, lyse the cells by adding the HTRF cAMP-d2 conjugate and Anti-cAMP-Cryptate antibody.

  • Readout: Incubate for 1 hour at room temperature and read the TR-FRET signal (Ratio 665nm/620nm). Calculate the IC50​ and ensure the assay Z'-factor is > 0.6 to validate assay robustness.

Conclusion

Benchmarking Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate (M5A-TFB) requires a nuanced understanding of its prodrug nature. While the ester form will exhibit artificially low affinity in cell-free radioligand assays, its true potency is unlocked in cell-based functional assays where it matches or exceeds the performance of clinical benchmarks like E7046 and Grapiprant. By employing the self-validating protocols outlined above, researchers can confidently map the structure-activity relationship (SAR) of this potent EP4 antagonist scaffold.

References

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models ACS Medicinal Chemistry Letters
  • A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancre
  • Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors PMC - NIH
  • Grapiprant: A snapshot of the current knowledge PMC - NIH
  • Structure of the antagonist-bound human EP4 receptor in complex with the antibody Fab fragment ResearchG

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